molecular formula C17H17ClN4O4S B2950915 methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 919020-80-7

methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Cat. No. B2950915
CAS RN: 919020-80-7
M. Wt: 408.86
InChI Key: NYMRFCFDUFLESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a useful research compound. Its molecular formula is C17H17ClN4O4S and its molecular weight is 408.86. The purity is usually 95%.
BenchChem offers high-quality methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

Indole derivatives have been reported to possess antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The subject compound could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.

Anti-inflammatory Studies

The indole nucleus is found in many bioactive compounds with anti-inflammatory properties . The compound could be synthesized and tested for its efficacy in reducing inflammation, contributing to the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives are known to exhibit anticancer activities. The compound could be investigated for its ability to inhibit the growth of cancer cells, which might lead to the discovery of novel anticancer agents .

Anti-HIV Potential

Given the biological activities of indole derivatives, there is a possibility that the compound could have applications in anti-HIV research. It could be tested against various strains of the HIV virus to assess its therapeutic potential .

Antioxidant Applications

Compounds with an indole core have been associated with antioxidant properties. The compound could be evaluated for its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Antimicrobial Efficacy

The antimicrobial activity of indole derivatives makes them candidates for the development of new antibiotics. The compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens .

Antitubercular Activity

Indole derivatives have also been used in the fight against tuberculosis. The compound could be tested for its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Antidiabetic Research

Some indole derivatives have shown promise in antidiabetic research. The compound could be investigated for its potential to regulate blood sugar levels, offering a new approach to diabetes treatment .

properties

IUPAC Name

methyl 2-[1-[(4-chlorophenyl)methyl]-3,7-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c1-20-13-14(19-16(20)27-9-12(23)26-3)21(2)17(25)22(15(13)24)8-10-4-6-11(18)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMRFCFDUFLESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

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